(S)-2-Amino-2-(3-fluoropyridin-2-yl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol is a chiral compound that features an amino group, a hydroxyl group, and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoropyridine.
Formation of Intermediate: The 3-fluoropyridine undergoes a series of reactions to introduce the amino and hydroxyl groups. This can involve nucleophilic substitution reactions where the fluorine atom is replaced by an amino group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing advanced chromatographic techniques to achieve high purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-amino-2-(3-chloropyridin-2-yl)ethan-1-ol: A similar compound with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol: Another analog with a bromine atom, which may have different pharmacological properties.
Uniqueness
The presence of the fluorine atom in (2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-5-2-1-3-10-7(5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
InChI Key |
WVFXBLUKJSOALN-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@@H](CO)N)F |
Canonical SMILES |
C1=CC(=C(N=C1)C(CO)N)F |
Origin of Product |
United States |
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